molecular formula C8H9NO B046740 2'-Aminoacetophenone CAS No. 551-93-9

2'-Aminoacetophenone

Cat. No.: B046740
CAS No.: 551-93-9
M. Wt: 135.16 g/mol
InChI Key: GTDQGKWDWVUKTI-UHFFFAOYSA-N
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Description

o-Aminoacetophenone: is an organic compound with the molecular formula C8H9NO. It is a derivative of acetophenone, where an amino group is substituted at the ortho position of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of 2’-Aminoacetophenone (2-AA) is the immune system, specifically the macrophages . Macrophages play a crucial role in the immune response, acting as the first line of defense against pathogens.

Mode of Action

2-AA is a quorum sensing (QS) signal utilized by Pseudomonas aeruginosa (PA), a pathogen known for its resistance to antibiotics . The compound interacts with macrophages, causing distinct metabolic perturbations in their mitochondrial respiration and bioenergetics . This interaction results in a decrease in pyruvate transport into mitochondria due to decreased expression of the mitochondrial pyruvate carrier (MPC1). This reduction is attributed to diminished expression and nuclear presence of its transcriptional regulator, estrogen-related nuclear receptor alpha (ERRα) .

Biochemical Pathways

The interaction between 2-AA and ERRα impairs the interaction between ERRα and the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α). This cascade results in diminished pyruvate influx into mitochondria and consequently reduced ATP production in tolerized macrophages . This mechanism of action involves the PGC-1α/ERRα axis in its influence on MPC1/OXPHOS-dependent energy production .

Result of Action

The action of 2-AA leads to a state of immune tolerization, characterized by a long-lasting decrease in ATP and acetyl-CoA . This state is associated with PA persistence, further supporting this QS signaling molecule as the culprit of the host bioenergetic alterations and PA persistence . The tolerization causes a decrease in cytokine production and intracellular bacterial clearance .

Action Environment

Environmental factors can influence the action of 2-AA. For instance, in white wines, the formation of 2-AA is associated with atypical ageing (ATA), which is characterized by a rapid loss of fruity aroma and the development of unpleasant odors . The presence of certain antioxidants and transition metal ions in wine, such as Fe, Cu, and Mn, can significantly impact the synthesis of 2-AA .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity (single exposure) affects the respiratory system . Avoid contact with skin and eyes, do not breathe mist/vapors/spray, and do not ingest .

Future Directions

The bacterial metabolite 2-aminoacetophenone promotes association of pathogenic bacteria with flies . This finding may aid in designing host-directed therapeutics and protective interventions against Pseudomonas aeruginosa persistence . Future research on single secondary metabolites, such as acetophenone, from a multi-focus point of view is encouraged .

Biochemical Analysis

Biochemical Properties

2’-Aminoacetophenone interacts with various biomolecules, causing distinct metabolic perturbations in cells . It is known to influence mitochondrial respiration and bioenergetics .

Cellular Effects

2’-Aminoacetophenone has been shown to modulate immune responses in a manner that increases host ability to cope with pathogens . It activates key innate immune response pathways involving mitogen-activated protein kinases (MAPKs), nuclear factor (NF)-κB, and pro-inflammatory cytokines . It also attenuates immune response activation upon pretreatment, most likely by upregulating anti-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of 2’-Aminoacetophenone involves a decrease in pyruvate transport into mitochondria, attributed to decreased expression of the mitochondrial pyruvate carrier (MPC1) . This reduction is mediated by diminished expression and nuclear presence of its transcriptional regulator, estrogen-related nuclear receptor alpha (ERRα) . Consequently, ERRα exhibits weakened binding to the MPC1 promoter .

Temporal Effects in Laboratory Settings

Over time, 2’-Aminoacetophenone causes distinct metabolic perturbations in cells, leading to a decrease in ATP and acetyl-CoA . This long-lasting effect supports the persistence of Pseudomonas aeruginosa .

Dosage Effects in Animal Models

In animal models, mice treated with 2’-Aminoacetophenone prior to infection had a 90% survival rate compared to a 10% survival rate observed in non-pretreated infected mice .

Metabolic Pathways

2’-Aminoacetophenone is involved in various metabolic pathways, causing a decrease in pyruvate transport into mitochondria . This effect is attributed to the diminished expression of the mitochondrial pyruvate carrier (MPC1) .

Subcellular Localization

Within the cell, 2’-Aminoacetophenone is primarily located in the cytoplasm

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Lithium Methide Reaction: In an industrial setting, o-aminoacetophenone can be synthesized by reacting isatoic anhydride with lithium methide in an anhydrous solvent at temperatures below -50°C.

    Oxidation and Reduction: Another industrial method involves the oxidation of o-nitroethylbenzene to o-nitroacetophenone, followed by reduction to o-aminoacetophenone.

Properties

IUPAC Name

1-(2-aminophenyl)ethanone
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InChI

InChI=1S/C8H9NO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,9H2,1H3
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InChI Key

GTDQGKWDWVUKTI-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=CC=C1N
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Molecular Formula

C8H9NO
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Related CAS

25384-14-9 (hydrochloride)
Record name o-Aminoacetophenone
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DSSTOX Substance ID

DTXSID4052213
Record name 2'-Aminoacetophenone
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Molecular Weight

135.16 g/mol
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Physical Description

Yellow liquid or solid; mp = 20 deg C; [HSDB] Yellow liquid; [MSDSonline], Liquid
Record name o-Aminoacetophenone
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Boiling Point

BP 250-252 °C @ 760 MM HG (SOME DECOMP), 85.00 to 90.00 °C. @ 0.50 mm Hg
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Solubility

PRACTICALLY INSOL IN WATER; SOL IN ALC, SOL IN ETHER
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Vapor Pressure

0.00989 [mmHg]
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Color/Form

YELLOW OILY LIQUID, YELLOW CRYSTALS

CAS No.

551-93-9, 27941-88-4
Record name 2′-Aminoacetophenone
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Melting Point

20 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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